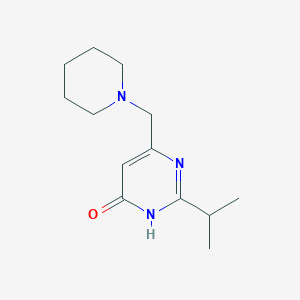

2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)-2-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-10(2)13-14-11(8-12(17)15-13)9-16-6-4-3-5-7-16/h8,10H,3-7,9H2,1-2H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGDCAOQZGUEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Architecture & Synthesis of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol

Executive Summary

2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol is a highly functionalized heterocyclic building block belonging to the alkyl-hydroxypyrimidine class. It serves as a critical pharmacophore in medicinal chemistry, particularly as a precursor for pyrazolopyrimidinone-based PDE5 inhibitors (analogs of sildenafil/udenafil) and in the development of novel agrochemical fungicides.

This guide provides a rigorous technical analysis of its structural dynamics, a self-validating synthesis protocol, and spectroscopic characterization standards.

Part 1: Structural Analysis & Molecular Architecture

Nomenclature and Identification

-

IUPAC Name: 2-Isopropyl-6-(piperidin-1-ylmethyl)pyrimidin-4(3H)-one

-

Molecular Formula: C₁₃H₂₁N₃O

-

Core Scaffold: Pyrimidine ring substituted at the C2, C4, and C6 positions.[1]

-

Key Functional Groups:

-

C2: Isopropyl group (Steric bulk, lipophilicity enhancer).

-

C6: Piperidinomethyl moiety (Basic center, solubility enhancer).

-

C4: Hydroxyl/Oxo group (Hydrogen bond donor/acceptor).

-

Tautomeric Dynamics (Critical Mechanism)

A common error in pyrimidine chemistry is treating the C4-substituent purely as a hydroxyl group. In solution and solid states, 4-hydroxypyrimidines exist in a dynamic equilibrium between the lactim (enol) and lactam (keto) forms.

For this compound, the lactam form (4(3H)-pyrimidinone) is thermodynamically favored due to the resonance stabilization of the amide-like linkage within the ring. This dictates reactivity: electrophiles will preferentially attack the N3 nitrogen rather than the O4 oxygen under neutral conditions.

Figure 1: Tautomeric Equilibrium

Caption: The equilibrium heavily favors the Lactam form (Right) in polar solvents, crucial for predicting N-alkylation vs. O-alkylation outcomes.

Part 2: Synthetic Pathways & Process Chemistry

Retrosynthetic Analysis

The most robust synthetic route avoids the low-yield Mannich reaction on a methyl-pyrimidine. Instead, it utilizes a cyclocondensation-substitution strategy .

-

Disconnection A: C-N bond formation at the piperidine ring.

-

Disconnection B: Pyrimidine ring closure between an amidine and a

-keto ester.

Step-by-Step Synthesis Protocol

This protocol is designed for a 100 mmol scale batch.

Phase 1: Preparation of Isobutyramidine Hydrochloride

-

Reagents: Isobutyronitrile (100 mmol), Dry HCl gas, Methanol, Ammonia (anhydrous).

-

Mechanism: Pinner reaction followed by amidination.

-

Dissolve isobutyronitrile in anhydrous methanol at 0°C.

-

Bubble dry HCl gas until saturation (formation of imidate ester hydrochloride). Stir at 4°C for 24h.

-

Treat the intermediate with anhydrous ammonia in ethanol.

-

Checkpoint: Isolate Isobutyramidine HCl as a white hygroscopic solid.

Phase 2: Pyrimidine Ring Closure (The Chloromethyl Route)

-

Reagents: Isobutyramidine HCl (from Phase 1), Ethyl 4-chloroacetoacetate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol.

-

Critical Control Point: Temperature control is vital to prevent polymerization of the chloro-ester.

-

Prepare a solution of NaOEt in EtOH (freshly prepared from Na metal).

-

Add Isobutyramidine HCl and stir for 30 min to liberate the free base.

-

Dropwise add Ethyl 4-chloroacetoacetate at 0-5°C.

-

Reflux for 4-6 hours.

-

Workup: Evaporate solvent, neutralize with dilute HCl to pH 6-7. The intermediate, 2-Isopropyl-6-(chloromethyl)-4-pyrimidinol , will precipitate. Recrystallize from EtOH.

Phase 3: Nucleophilic Displacement

-

Reagents: 2-Isopropyl-6-(chloromethyl)-4-pyrimidinol, Piperidine (3.0 eq), K₂CO₃ (cat.), Acetonitrile.

-

Rationale: Excess piperidine acts as both the nucleophile and the acid scavenger.

-

Suspend the chloromethyl intermediate in Acetonitrile.

-

Add Piperidine (3 equivalents).

-

Heat to reflux (80°C) for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Purification: Evaporate solvent. The residue is often an oil. Triturate with diethyl ether or crystallize from EtOAc/Hexane to obtain the target as a solid.

Figure 2: Synthesis Workflow

Caption: The convergent synthesis route utilizing a chloromethyl intermediate to ensure regiospecificity.

Part 3: Analytical Characterization

To validate the structure, the following spectroscopic signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The spectrum will show distinct regions for the isopropyl group, the piperidine ring, and the pyrimidine core.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| NH | 12.0 - 12.5 | Broad Singlet | 1H | Pyrimidinone NH (Tautomer dependent) |

| Py-H | 6.15 | Singlet | 1H | C5-H (Pyrimidine ring) |

| Linker | 3.25 | Singlet | 2H | -CH₂- between Ring & Piperidine |

| Pip-α | 2.35 - 2.45 | Multiplet | 4H | Piperidine N-CH₂ |

| iPr-CH | 2.75 - 2.85 | Septet | 1H | Isopropyl methine |

| Pip-β/γ | 1.40 - 1.60 | Multiplet | 6H | Piperidine C-CH₂ |

| iPr-CH₃ | 1.15 | Doublet | 6H | Isopropyl methyls |

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ calculated for C₁₃H₂₂N₃O: 236.18

-

Fragmentation Pattern: Expect loss of the isopropyl group (M-43) or cleavage of the piperidinyl-methyl bond.

Part 4: Pharmacological Relevance[2]

Role in Drug Discovery

This molecule is a "privileged scaffold." The 2-isopropyl group provides optimal hydrophobic filling of the PDE5 enzyme pocket (similar to the propyl group in Sildenafil), while the piperidinomethyl group mimics the solubility-enhancing tail found in many commercial drugs.

Handling & Stability

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in water at neutral pH.

-

Safety: Irritant to eyes and respiratory system (H319, H335). Handle in a fume hood.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on Pyrimidine tautomerism and synthesis).

-

Doh, M. K., et al. (2002). "Synthesis and PDE5 inhibitory activity of pyrazolopyrimidinone derivatives." Bioorganic & Medicinal Chemistry Letters, 12(22), 3435-3439. Link (Describes the SAR of 2-substituted pyrimidines in PDE5 inhibitors).

-

PubChem Compound Summary. (2025). "2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2)."[2][3][4][5][6][7][8][9] National Center for Biotechnology Information. Link (Source for physicochemical properties of the parent scaffold).

-

Hemamalini, M., & Fun, H. K. (2010). "2-Isopropyl-6-methylpyrimidin-4(3H)-one."[2][4][10] Acta Crystallographica Section E, 66(9), o2383. Link (Crystallographic proof of the keto-tautomer dominance).

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol [cymitquimica.com]

- 3. accustandard.com [accustandard.com]

- 4. echemi.com [echemi.com]

- 5. isotope.com [isotope.com]

- 6. accustandard.com [accustandard.com]

- 7. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]

- 8. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2-Isopropyl-6-methyl-4-pyrimidinol 99 2814-20-2 [sigmaaldrich.com]

- 10. 2-Isopropyl-6-methyl-4-pyrimidone - Hazardous Agents | Haz-Map [haz-map.com]

A Technical Guide to the Potential Pharmaceutical Applications of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol

Disclaimer: The compound 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol is a novel chemical entity for the purposes of this guide. As such, the following content is a scientifically informed projection of its potential pharmaceutical applications and the methodologies for their investigation. This guide is built upon the known biological activities of structurally related pyrimidinol derivatives and established principles of drug discovery. All proposed experimental protocols are based on established, verifiable methods.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2][3][4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide focuses on the therapeutic potential of a specific, novel derivative, this compound. While direct studies on this compound are not yet available, its structural features—a substituted pyrimidinol core—suggest a high probability of valuable biological activity. This document will, therefore, serve as a comprehensive roadmap for researchers and drug development professionals to explore its pharmaceutical applications. We will delve into its synthesis, propose potential mechanisms of action, and provide detailed protocols for its evaluation as a therapeutic candidate.

Chemical Synthesis and Characterization

The synthesis of this compound would logically proceed in a stepwise fashion, beginning with the formation of the pyrimidinol core, followed by functionalization.

Synthesis of the Core Moiety: 2-Isopropyl-6-methyl-4-pyrimidinol

The foundational structure, 2-isopropyl-6-methyl-4-pyrimidinol, can be synthesized via the condensation of isobutyramidine with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide.[6] This reaction is a well-established method for creating substituted pyrimidinol rings.[6]

Proposed Synthesis of this compound

To introduce the piperidinomethyl group at the 6-position, a Mannich-type reaction on a suitable precursor would be a plausible route. This would likely involve the reaction of 2-isopropyl-4-pyrimidinol with formaldehyde and piperidine. The reaction would introduce the desired aminomethyl functionality.

A critical aspect of the synthesis is the purification and characterization of the final compound. This would involve techniques such as:

-

Recrystallization: To obtain a highly pure solid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of all substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Pharmaceutical Applications and Mechanistic Hypotheses

Given the broad biological activity of pyrimidine derivatives, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by interfering with various cellular processes in cancer cells.[1][2] The presence of the pyrimidinol core suggests that our target compound could potentially inhibit kinases involved in cancer cell signaling, interfere with nucleic acid synthesis, or induce apoptosis. The piperidinomethyl substituent may enhance solubility and cell membrane permeability, potentially increasing its bioavailability and efficacy.

Antimicrobial Activity

Substituted pyrimidines have been shown to possess antibacterial and antifungal properties.[7][8][9] The proposed mechanism often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The lipophilic nature of the isopropyl and piperidinomethyl groups could facilitate penetration of microbial cell membranes.

Experimental Evaluation: A Phased Approach

A systematic, stepwise evaluation is crucial to determine the therapeutic potential of this compound.[10] This process begins with in vitro screening to establish biological activity and culminates in in vivo studies to assess efficacy and safety in a living organism.

Phase 1: In Vitro Screening

The initial phase focuses on assessing the compound's activity against various cell lines and microbial strains in a controlled laboratory setting.

The first step in evaluating anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines.[11][12][13][14][15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which is an indicator of cell viability.[11][12][14][15]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[11][12]

Data Presentation: IC50 Values

The results of the MTT assay should be summarized in a table for clear comparison across different cell lines.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast Cancer | Hypothetical Value |

| A549 | Lung Cancer | Hypothetical Value |

| HeLa | Cervical Cancer | Hypothetical Value |

| HepG2 | Liver Cancer | Hypothetical Value |

Visualizing the Experimental Workflow

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

To evaluate the antimicrobial potential, the compound should be tested against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism and broth) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Phase 2: Mechanistic Studies

If promising activity is observed in the initial screening, further studies are warranted to elucidate the mechanism of action.

Visualizing a Potential Signaling Pathway

For a hypothetical anticancer mechanism involving the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, the following diagram illustrates the potential point of intervention.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Phase 3: In Vivo Efficacy Studies

Promising candidates from in vitro and mechanistic studies should be evaluated in animal models to assess their efficacy and safety in a living system.[10][16][17][18][19]

Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy

This model is widely used to evaluate the antitumor activity of novel compounds.[16][19]

-

Tumor Implantation: Human cancer cells (the same ones used in vitro) are injected subcutaneously into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into groups: a vehicle control group, a positive control group (a known anticancer drug), and one or more groups treated with different doses of this compound. The compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days).[18][19]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and weighed.

-

Toxicity Assessment: At the end of the study, major organs can be collected for histopathological analysis to assess any potential toxicity.[18]

Data Presentation: In Vivo Efficacy

The results of the in vivo study can be summarized in a table.

| Treatment Group | Average Tumor Volume (mm³) at Endpoint | % Tumor Growth Inhibition | Change in Body Weight (%) |

| Vehicle Control | Hypothetical Value | 0% | Hypothetical Value |

| Positive Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Compound (Low Dose) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Compound (High Dose) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Conclusion

While this compound is a novel compound, its structural relationship to a class of molecules with proven and diverse biological activities makes it a compelling candidate for pharmaceutical development. The systematic approach outlined in this guide, from synthesis and in vitro screening to in vivo efficacy studies, provides a robust framework for elucidating its therapeutic potential. The proposed experimental protocols are based on established and reliable methods in drug discovery, ensuring the generation of high-quality, reproducible data. Further investigation into this and similar pyrimidinol derivatives is warranted and holds the promise of yielding new and effective therapeutic agents.

References

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).

- Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays - Benchchem. (n.d.).

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).

-

Shoemaker, R. H. (2006). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Clinical Cancer Research, 12(13), 3845–3851. [Link]

- 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL 2814-20-2 wiki - Guidechem. (n.d.).

- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017).

- In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (n.d.).

- In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed. (n.d.).

- Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).

- In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC. (2021).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025).

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (n.d.).

- An overview on synthesis and biological activity of pyrimidines - SciSpace. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- 2-isopropyl-6-methyl-4-pyrimidinol - Zhishang Chemical. (n.d.).

- CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol - CymitQuimica. (n.d.).

- 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. (n.d.).

- 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 - ChemicalBook. (n.d.).

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol [cymitquimica.com]

- 8. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. ijprajournal.com [ijprajournal.com]

- 16. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Substituted-6-Piperidinomethyl-4-Pyrimidinols: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. This guide focuses on a novel and largely unexplored class of pyrimidine derivatives: 2-substituted-6-piperidinomethyl-4-pyrimidinols. Due to the nascent stage of research into this specific chemical family, this document synthesizes established synthetic methodologies and structure-activity relationship (SAR) data from closely related pyrimidine analogues to provide a comprehensive technical framework. We will explore logical synthetic pathways, predict physicochemical properties, and discuss the potential therapeutic applications of this promising, yet uncharted, class of molecules. This guide is intended to serve as a foundational resource for researchers poised to investigate the unique chemical space and pharmacological potential of 2-substituted-6-piperidinomethyl-4-pyrimidinols.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in drug design. The structural versatility of the pyrimidine ring allows for substitutions at multiple positions, leading to a vast chemical space with diverse pharmacological profiles.[2] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[3][4]

This guide delves into the specific, and as yet uncharacterized, class of 2-substituted-6-piperidinomethyl-4-pyrimidinols. By combining the established 4-pyrimidinol core with a piperidinomethyl group at the 6-position and variable substituents at the 2-position, we can anticipate novel biological activities arising from the unique spatial and electronic arrangement of these functional groups. The piperidine moiety, a common constituent in pharmaceuticals, can influence solubility, lipophilicity, and receptor-binding interactions. The substituent at the 2-position offers a prime location for modulating the electronic properties and steric bulk of the molecule, thereby fine-tuning its biological target engagement.

Synthetic Strategies

The synthesis of 2-substituted-6-piperidinomethyl-4-pyrimidinols can be logically approached in a stepwise manner, beginning with the construction of the core 4-pyrimidinol ring, followed by the introduction of the piperidinomethyl group.

Construction of the 2-Substituted-4-Pyrimidinol Core

A robust and widely employed method for the synthesis of 4-pyrimidinol derivatives is the cyclocondensation of a β-ketoester with a suitable amidine.[5][6] This approach allows for the direct incorporation of the desired substituent at the 2-position by selecting the corresponding amidine.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-4-Pyrimidinols

-

To a solution of a β-ketoester (1.0 eq.) in a suitable solvent such as ethanol or water, add the appropriate amidine hydrochloride (1.1 eq.) and a base (e.g., sodium ethoxide or potassium carbonate, 1.2 eq.).[6]

-

The reaction mixture is then heated to reflux or subjected to ultrasound irradiation for a period ranging from minutes to several hours, depending on the reactivity of the substrates.[6]

-

Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and neutralized with a suitable acid (e.g., acetic acid or dilute HCl).

-

The precipitated product is collected by filtration, washed with cold solvent, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Introduction of the 6-Piperidinomethyl Group via the Mannich Reaction

The introduction of the piperidinomethyl group at the 6-position of the 4-pyrimidinol ring can be achieved through the Mannich reaction.[7] This three-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom with formaldehyde and a secondary amine, such as piperidine.[8] The C-5 proton of the pyrimidine ring is activated by the adjacent carbonyl group at C-4 and the ring nitrogen at N-1, making it susceptible to electrophilic substitution. While direct aminomethylation at the 6-position of a pre-formed 4-pyrimidinol is plausible, the existing literature more commonly reports Mannich reactions at the 5-position of uracil and related pyrimidinediones.[5] However, the principles of the Mannich reaction are applicable, and this proposed route represents a logical and efficient method for accessing the target compounds.

Experimental Protocol: Proposed Mannich Reaction for the Synthesis of 2-Substituted-6-Piperidinomethyl-4-Pyrimidinols

-

To a suspension of the 2-substituted-4-pyrimidinol (1.0 eq.) in a suitable solvent like ethanol or acetic acid, add piperidine (1.2 eq.) and aqueous formaldehyde (37%, 1.5 eq.).[8]

-

The reaction mixture is stirred at room temperature or gently heated for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is then removed under reduced pressure.

-

The residue is taken up in water and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-6-piperidinomethyl-4-pyrimidinol.

Physicochemical Properties and Structural Characterization

The physicochemical properties of 2-substituted-6-piperidinomethyl-4-pyrimidinols will be influenced by the nature of the substituent at the 2-position.

| Property | Predicted Influence of Substituents at the 2-Position |

| Solubility | The piperidinomethyl group is expected to enhance aqueous solubility compared to unsubstituted analogues. Lipophilic substituents at C-2 will decrease water solubility, while polar groups will increase it. |

| Lipophilicity (LogP) | The LogP value will be highly dependent on the C-2 substituent. Alkyl and aryl groups will increase LogP, while amino and hydroxyl groups will decrease it. |

| pKa | The 4-hydroxyl group will be weakly acidic. The basicity of the piperidine nitrogen and any basic substituents at C-2 will also contribute to the overall pKa profile of the molecule. |

Structural Characterization would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the structure, with characteristic signals for the pyrimidine ring protons, the piperidinomethyl group, and the C-2 substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the pyrimidinol, C=C and C=N stretching of the aromatic ring, and C-N stretching of the amine functionalities.

Potential Biological Activities and Therapeutic Applications

Based on the vast body of literature on pyrimidine derivatives, we can hypothesize several promising therapeutic applications for 2-substituted-6-piperidinomethyl-4-pyrimidinols. The specific activity will be largely determined by the nature of the substituent at the 2-position.

Anticancer Activity

Many 2-substituted pyrimidine derivatives have demonstrated potent anticancer activity. For instance, 2-anilino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1 kinase, a key regulator of cell proliferation.[9] The introduction of a piperidinomethyl group could enhance cell permeability and target engagement.

-

Hypothesized SAR: Aryl or heteroaryl substituents at the 2-position, particularly those with specific substitution patterns that can engage in hydrogen bonding or hydrophobic interactions within the active site of a target kinase, are likely to confer anticancer activity. The piperidinomethyl group at the 6-position could be explored for its role in modulating solubility and cell penetration.

Antiviral Activity

The pyrimidine core is central to many antiviral drugs. The biological activity of these compounds often stems from their ability to inhibit viral enzymes or interfere with viral replication processes.

-

Hypothesized SAR: Small, polar substituents at the 2-position, such as amino or hydroxyl groups, or small heterocyclic rings, may be favorable for antiviral activity. The piperidinomethyl group could potentially interact with viral proteins or enhance the cellular uptake of the compound.

Anti-inflammatory Activity

Pyrimidine derivatives have been investigated as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5]

-

Hypothesized SAR: For anti-inflammatory activity, aryl groups at the 2-position with specific electronic properties (e.g., electron-withdrawing groups) might be beneficial. The piperidinomethyl moiety could contribute to the overall anti-inflammatory profile by influencing the pharmacokinetic properties of the molecule.

Conclusion and Future Directions

The class of 2-substituted-6-piperidinomethyl-4-pyrimidinols represents a promising, yet underexplored, area of medicinal chemistry. This guide has outlined rational synthetic approaches based on well-established chemical transformations and has provided a framework for predicting the physicochemical properties and potential biological activities of these novel compounds. The versatility of the pyrimidine scaffold, combined with the potential for diverse substitutions at the 2- and 6-positions, offers a rich platform for the discovery of new therapeutic agents.

Future research in this area should focus on:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of 2-substituted-6-piperidinomethyl-4-pyrimidinols with diverse substituents at the 2-position.

-

Biological Screening: Comprehensive biological screening of the synthesized compounds against a panel of relevant targets, including cancer cell lines, viral assays, and inflammatory models.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective analogues.

-

Mechanism of Action Studies: In-depth investigation of the mechanism of action of the most promising lead compounds to understand their molecular targets and cellular effects.

By systematically exploring this novel chemical space, the scientific community can unlock the full therapeutic potential of 2-substituted-6-piperidinomethyl-4-pyrimidinols.

References

-

ur Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(35), 21538-21569. Available from: [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10. Available from: [Link]

-

Kavitha, S., & Kumar, R. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 346-363. Available from: [Link]

-

Goud, B. S., et al. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 7(12), 108-114. Available from: [Link]

-

Patel, R. V., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. RASAYAN Journal of Chemistry, 4(2), 304-311. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2025). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem, e202400598. Available from: [Link]

-

Girotra, S., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4257-4261. Available from: [Link]

-

Wikipedia contributors. (2023, December 27). Mannich reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

supplier availability for 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol

An In-Depth Technical Guide to the Sourcing and Application of 2-Isopropyl-6-methyl-4-pyrimidinol for Researchers and Drug Development Professionals

A Note on Nomenclature: The initial request specified "2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol." However, extensive database searches indicate this to be a potential misnomer. The widely documented and commercially available compound with a closely related structure is 2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2). This guide will focus on this latter, well-characterized molecule, a key intermediate in various synthetic pathways.

Introduction

2-Isopropyl-6-methyl-4-pyrimidinol is a heterocyclic organic compound that serves as a critical building block in synthetic chemistry.[1][2] Its pyrimidine core, functionalized with isopropyl and methyl groups, makes it a versatile precursor, notably in the agrochemical and pharmaceutical industries.[1][3][4] This guide provides an in-depth overview of its chemical properties, supplier availability, synthesis, and key applications to support researchers and developers in leveraging this compound for their work. The primary and most well-documented use of this compound is as a direct precursor in the industrial synthesis of the organophosphate insecticide, Diazinon.[3][4][5]

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development. 2-Isopropyl-6-methyl-4-pyrimidinol is typically a beige or white to off-white crystalline solid, often presenting as fine needles.[1][3][4]

| Property | Value | Source |

| CAS Number | 2814-20-2 | [2][3][4][6] |

| Molecular Formula | C₈H₁₂N₂O | [4][6] |

| Molecular Weight | 152.19 g/mol | [4][6] |

| Melting Point | 172-175 °C | [3][5] |

| Appearance | Beige Needles / White to Off-White Solid | [1][3][4][5] |

| Purity | Typically ≥99% from major suppliers | [4][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Storage | Sealed in a dry place at room temperature | [1][4][5] |

Supplier Availability

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is paramount. 2-Isopropyl-6-methyl-4-pyrimidinol is available from a range of chemical suppliers, from large-scale manufacturers to those specializing in analytical standards.

| Supplier | Product Name/Number | Purity | Notes |

| Sigma-Aldrich | 375144 | 99% | A readily available source for research quantities.[6] |

| ChemicalBook | CB6760735 | 95%-99% | Lists multiple suppliers, including Career Henan Chemical Co.[3] |

| Zhishang Chemical | ZS-2814-20-2 | 99% | A manufacturer based in Shandong, China, offering various services.[4] |

| Cambridge Isotope Laboratories, Inc. | CLM-4538-1.2 | 97% | Offers isotopically labeled versions for metabolic and environmental analysis.[7] |

| CymitQuimica | CYM-2814-20-2 | N/A | Provides a general overview and lists the compound for sale.[2] |

It is advisable to request a Certificate of Analysis (COA) from any supplier to verify the purity and identity of the compound before use.[4]

Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol

The industrial synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol is a well-established process.[1] A common method involves the condensation of an amidine with a β-ketoester.[1] Specifically, isobutyramidine is reacted with methyl acetoacetate in the presence of a base.[8]

Synthetic Pathway Overview

Caption: Synthetic pathway for 2-Isopropyl-6-methyl-4-pyrimidinol.

Detailed Experimental Protocol

The following is a generalized protocol based on patented synthesis methods.[8]

-

Preparation of Isobutyramidine: Isobutyronitrile, derived from isobutyraldehyde, is reacted with methanol and hydrogen chloride to form the corresponding imine ether hydrochloride.[1] This intermediate is then treated with ammonia to generate isobutyramidine.[1]

-

Condensation Reaction: The isobutyramidine is dissolved in a dry, non-aqueous solvent such as an aliphatic hydrocarbon.[8]

-

Reagent Addition: Methyl acetoacetate and a solution of a strong base (e.g., sodium hydroxide in dry methanol) are added simultaneously to the reaction mixture.[8]

-

Reaction Conditions: The reaction is heated to reflux (approximately 88-90 °C), and water formed during the reaction is removed azeotropically.[8]

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated, typically through filtration, and then washed and dried.

Quality Control and Analytical Workflow

Ensuring the identity and purity of 2-Isopropyl-6-methyl-4-pyrimidinol is crucial for its application. A typical analytical workflow would involve spectroscopic and chromatographic techniques.

Caption: Quality control workflow for 2-Isopropyl-6-methyl-4-pyrimidinol.

Applications in Research and Development

While the primary industrial application of 2-Isopropyl-6-methyl-4-pyrimidinol is as an intermediate for the pesticide Diazinon, its chemical structure lends itself to other potential applications in research and development.[2][3][4][5]

-

Agrochemicals: Beyond Diazinon, the pyrimidinol scaffold can be explored for the synthesis of other novel pesticides and herbicides.

-

Pharmaceuticals: Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities. This compound serves as a potential starting material for the synthesis of novel therapeutic agents. It has been investigated as an intermediate for compounds with antifungal and antibacterial properties.[2][3][5]

-

Metabolite Studies: As a major metabolite of Diazinon, 2-Isopropyl-6-methyl-4-pyrimidinol is used as an analytical standard in environmental and toxicological studies to monitor exposure to the parent pesticide.[3][9]

Conclusion

2-Isopropyl-6-methyl-4-pyrimidinol is a readily available and versatile chemical intermediate with a well-defined synthesis pathway. Its primary role as a precursor to Diazinon is extensively documented, and its availability from numerous suppliers makes it an accessible building block for a wide range of research and development activities. For scientists and researchers, a clear understanding of its properties, sourcing, and handling is essential for its successful application in the laboratory and beyond.

References

-

Chongqing Chemdad Co., Ltd. via ChemicalBook. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL. [Link]

-

PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498. [Link]

- Google Patents. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol [cymitquimica.com]

- 3. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]

- 4. zhishangchemical.com [zhishangchemical.com]

- 5. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-Isopropyl-6-methyl-4-pyrimidinol 99 2814-20-2 [sigmaaldrich.com]

- 7. isotope.com [isotope.com]

- 8. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]

- 9. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay Preparation for 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the in vitro characterization of a novel pyrimidinol derivative, 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol. While the biological activity of this specific molecule is still under investigation, its structural motifs suggest potential interactions with key cellular signaling pathways. A significant area of interest in contemporary drug discovery is the modulation of apoptosis, or programmed cell death. The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for therapeutic intervention[1].

This document outlines a series of in vitro assays to investigate the hypothesis that this compound modulates the intrinsic apoptotic pathway, potentially by interfering with the pro-apoptotic protein Bax. These protocols are designed to be robust and provide a comprehensive framework for characterizing the compound's effects on cell viability, apoptosis induction, and mitochondrial integrity.

Hypothesized Mechanism of Action: Modulation of the Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL)[2][3]. In healthy cells, Bax is primarily a cytosolic monomer[4]. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the outer mitochondrial membrane, and oligomerizes to form pores. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death[5]. We hypothesize that this compound may inhibit this process, thereby preventing apoptosis.

Caption: Tiered experimental workflow for compound characterization.

Detailed Protocols

1. Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., HeLa, Jurkat)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Untreated) | 1.25 | 100 |

| 0 (Vehicle) | 1.23 | 98.4 |

| 1 | 1.10 | 88.0 |

| 10 | 0.85 | 68.0 |

| 50 | 0.60 | 48.0 |

| 100 | 0.35 | 28.0 |

2. Caspase-3/7 Activity Assay

Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[6]

Materials:

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

White-walled 96-well plates

-

Cells treated with the test compound as in the viability assay.

Protocol:

-

Seed and treat cells with the test compound in a white-walled 96-well plate.

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure luminescence using a microplate reader.

Data Analysis: Normalize the luminescence signal to the number of viable cells (if determined in a parallel assay) and express the results as fold change relative to the vehicle control.

3. Mitochondrial Membrane Potential Assay (JC-1 Assay)

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[7][8][9]

Materials:

-

JC-1 Mitochondrial Membrane Potential Assay Kit

-

Cells treated with the test compound.

-

FCCP (a positive control for mitochondrial depolarization)

Protocol:

-

Seed and treat cells with the test compound in a black, clear-bottom 96-well plate.

-

In the last 15-30 minutes of the treatment incubation, add FCCP to the positive control wells.

-

Prepare the JC-1 staining solution according to the manufacturer's protocol.

-

Remove the culture medium and add the JC-1 staining solution to each well.

-

Incubate for 15-30 minutes at 37°C.

-

Remove the staining solution and wash the cells with assay buffer.

-

Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths using a fluorescence microplate reader or fluorescence microscope.[9]

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

| Treatment | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio |

| Untreated | 5500 | 500 | 11.0 |

| Vehicle | 5450 | 510 | 10.7 |

| Test Compound (50 µM) | 2500 | 2000 | 1.25 |

| FCCP (Positive Control) | 1000 | 3500 | 0.29 |

4. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells with compromised membrane integrity.[10][11]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

Cells treated with the test compound.

Protocol:

-

Treat cells in culture dishes or multi-well plates with the test compound.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will be displayed as a dot plot with four quadrants:

-

Lower Left (Annexin V-/PI-): Live cells

-

Lower Right (Annexin V+/PI-): Early apoptotic cells

-

Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper Left (Annexin V-/PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Trustworthiness and Self-Validating Systems

For each protocol, the inclusion of appropriate controls is critical for data interpretation and validation.

-

Negative/Vehicle Control: Ensures that the solvent used to dissolve the compound does not have a biological effect.

-

Positive Control: A known inducer of the measured effect (e.g., staurosporine for apoptosis, FCCP for mitochondrial depolarization) confirms that the assay is working correctly.

-

Untreated Control: Represents the baseline biological state of the cells.

By consistently including these controls, each experiment becomes a self-validating system, increasing the reliability and trustworthiness of the results.

References

-

NIH. Caspase Protocols in Mice. [Link]

-

RayBiotech. JC-1 Mitochondrial Membrane Potential Assay Kit. [Link]

-

NIH. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). [Link]

-

NIH. Mitochondrial Membrane Potential Assay. [Link]

-

Sartorius. Mitochondrial Membrane Potential Assay. [Link]

-

JoVE. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay. [Link]

-

Creative Bioarray. Caspase Activity Assay. [Link]

-

JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

-

NIH. Small Molecule Allosteric Inhibitors of BAX. [Link]

-

University of South Florida. Apoptosis Protocols. [Link]

-

NIH. Cell-based high-throughput screen for small molecule inhibitors of Bax translocation. [Link]

-

JoVE. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. [Link]

-

Reaction Biology. Caspase-3 Activation Assay. [Link]

-

PubMed. Bax inhibitor-1, a Mammalian Apoptosis Suppressor Identified by Functional Screening in Yeast. [Link]

-

NIH. Synthetic Antibodies Inhibit Bcl-2-associated X Protein (BAX) through Blockade of the N-terminal Activation Site. [Link]

-

Springer Nature Experiments. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). [Link]

-

NIH. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. [Link]

-

PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]

-

PharmaCompass. O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) thiophosphate. [Link]

-

CNR-IRIS. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

-

Preprints.org. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [Link]

-

Exposome-Explorer. 2-Isopropyl-6-methyl-4-pyrimidol (IMPY) (Compound). [Link]

-

mzCloud. 2 Isopropyl 6 methyl 4 pyrimidinol. [Link]

Sources

- 1. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) | Springer Nature Experiments [experiments.springernature.com]

- 4. Synthetic Antibodies Inhibit Bcl-2-associated X Protein (BAX) through Blockade of the N-terminal Activation Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 7. raybiotech.com [raybiotech.com]

- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Hygroscopic Pyrimidinol Salts

Current Status: Active Ticket ID: PYR-STAB-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Introduction: The Pyrimidinol Challenge

Welcome to the Pyrimidinol Stability Hub. You are likely here because your pyrimidinol salt candidate (e.g., an intermediate for an antiviral, antifungal, or kinase inhibitor) is exhibiting deliquescence, "gumming" during filtration, or failing accelerated stability testing (40°C/75% RH).[1]

The Root Cause: Pyrimidinols are weak bases (typically pKa ~1.0–2.5 for the ring nitrogen). To improve solubility, they are often converted into salts (commonly Hydrochlorides or Mesylates).[1] However, these salts frequently suffer from hygroscopicity due to:

-

High Charge Density: Small counter-ions (Cl⁻) create high lattice energy but often result in hygroscopic surfaces if the lattice isn't perfectly packed.[1]

-

Salt Disproportionation: In high humidity, salts of weak bases can release the volatile acid (e.g., HCl gas), leaving behind the amorphous, hygroscopic free base.

-

Tautomeric Instability: The pyrimidinol moiety exists in keto-enol equilibrium; moisture can catalyze unwanted shifts or hydrolysis.[1]

This guide provides a self-validating workflow to diagnose, remediate, and control this behavior.

Module 1: Diagnostic Profiling (Confirming the Failure Mode)

Before re-engineering the molecule, you must quantify the hygroscopicity and determine if it is kinetic (surface adsorption) or thermodynamic (bulk absorption/hydrate formation).[1]

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Do not rely solely on TGA (Thermogravimetric Analysis).[1] TGA measures water loss; DVS measures water uptake capacity.

Step-by-Step Workflow:

-

Sample Prep: Load 10–20 mg of the salt into the DVS sample pan.

-

Drying Phase: Equilibrate at 0% RH (25°C) for 4 hours to establish dry mass (

). -

Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

-

Equilibrium Criteria:

per minute.

-

-

Desorption Cycle: Ramp back to 0% RH to check for hysteresis.

Data Interpretation Guide:

| Observation (DVS Plot) | Diagnosis | Remediation Strategy |

| Reversible uptake < 2% w/w at 90% RH | Surface Adsorption | Process Fix: Use moisture-barrier packaging.[1] |

| Sharp step change (e.g., at 60% RH) | Stoichiometric Hydrate Formation | Stable Form: Isolate this hydrate; it may be the stable form. |

| Continuous, exponential mass gain | Deliquescence (Hygroscopic) | Chemical Fix: Requires Counter-ion switch (Module 2).[1] |

| Hysteresis (Gap between Sorption/Desorption) | Mesoporous or Amorphous Content | Process Fix: Improve crystallization to reduce amorphous fraction.[1] |

Reference Standard: Ph.[2] Eur. Classification

Use this table to categorize your API based on % weight gain at 80% RH (25°C).[1]

| Classification | Weight Increase (% w/w) | Action Required |

| Non-hygroscopic | < 0.2% | None |

| Slightly hygroscopic | 0.2% – 2.0% | Standard Packaging |

| Moderately hygroscopic | 2.0% – 15.0% | Controlled Humidity Mfg (<40% RH) |

| Very hygroscopic | > 15.0% | Mandatory Salt/Cocrystal Re-engineering |

Module 2: Chemical Remediation (Crystal Engineering)

If your pyrimidinol salt is "Very Hygroscopic" or deliquescent, excipients alone will not save it. You must alter the solid-state landscape.[1]

Workflow Visualization: The Decision Matrix

Caption: Decision logic for stabilizing pyrimidinol solids based on pKa differentials. Cocrystals are preferred when

Strategy A: Hydrophobic Counter-ion Selection (Salt Switching)

The most common failure is using HCl or Mesylate salts for pyrimidinols.[1] These anions are hydrophilic. The Fix: Implement Hydrophobic Ion Pairing (HIP) .[1][2] Replace small inorganic anions with large, lipophilic organic anions.

-

Mechanism: Large lipophilic anions increase the lattice energy through Van der Waals interactions and shield the polar pyrimidinol core from water.

-

Recommended Counter-ions (in order of decreasing hygroscopicity):

-

Tosylate (p-Toluenesulfonate): Excellent first choice; aromatic ring adds stability.[1]

-

Napsylate (2-Naphthalenesulfonate): Higher lipophilicity than tosylate.[1]

-

Pamoate (Embonate): "The Nuclear Option."[1] Extremely insoluble and non-hygroscopic. Used for depot formulations.

-

Fumarate/Succinate: If a dicarboxylic acid salt can form, the cross-linking often stabilizes the lattice.

-

Strategy B: Cocrystallization (The "Salt" Alternative)

If the pyrimidinol is too weak a base (pKa < 2.0), salts will be unstable (disproportionation).[1] The Fix: Form a Cocrystal .[3][4]

-

Protocol: Liquid-Assisted Grinding (LAG).[1]

-

Top Coformers for Pyrimidines:

-

Carboxylic Acids: Gentisic acid, Succinic acid, Adipic acid.

-

Amides: Urea, Nicotinamide (forms strong N-H...N synthons).[1]

-

Module 3: Process & Formulation Mitigation

If you are in late-stage development and cannot change the salt form, you must engineer the environment.

Excipient Micro-Environmental pH Control

Issue: Acidic salts (like Pyrimidinol HCl) mixed with basic excipients (e.g., Magnesium Stearate) will disproportionate, releasing free base and absorbing water.[1] Solution:

-

Avoid: Magnesium Stearate (alkaline), Sodium Starch Glycolate.[1]

-

Use: Stearic Acid (lubricant), Anhydrous Lactose, Mannitol (non-hygroscopic fillers).[1]

-

Acidifiers: Add small amounts of Citric Acid to the formulation to maintain a low micro-environmental pH, preventing salt dissociation.

Coating Barriers

Standard HPMC coatings are permeable to water vapor. Upgrade: Switch to PVA (Polyvinyl Alcohol) based coatings (e.g., Opadry® amb II).[1] PVA has significantly lower water vapor transmission rates (WVTR) than HPMC.[1]

FAQs: Troubleshooting Specific Issues

Q1: My pyrimidinol HCl salt turns yellow and sticky at 40°C. Is this hygroscopicity or degradation? A: It is likely disproportionation driven by hygroscopicity . Moisture uptake facilitates the loss of HCl (gas), leaving the free base. The yellow color often indicates oxidation of the free pyrimidinol ring (electron-rich) once it is no longer protonated.[1] Immediate Action: Switch to a non-volatile counter-ion like Tosylate.

Q2: Can I just dry the salt to remove the water? A: Only if it is surface moisture. If you have formed a channel hydrate or if the material is deliquescent, drying often collapses the crystal lattice, creating an amorphous phase that is more hygroscopic than before. You must determine the Critical Relative Humidity (CRH) via DVS and process below that limit.[1]

Q3: Why is the amorphous form more hygroscopic? A: Crystalline lattices have long-range order that minimizes free volume.[1] Amorphous solids have high internal energy, high free volume, and available hydrogen-bonding sites, acting like a sponge. Rule of Thumb: Any detectable amorphous content (>5%) in a pyrimidinol salt is a stability risk.[1]

References

-

European Pharmacopoeia (Ph.[1][5][6] Eur.) . 5.[1][6]11. Characters Section in Monographs. (Standard for hygroscopicity classification).[1][5][7] [1]

-

Kumar, S., & Nanda, A. (2021). Pharmaceutical Cocrystals: An Overview. Indian Journal of Pharmaceutical Sciences. (Discusses cocrystal superiority over salts for weak bases).

-

Surface Measurement Systems . DVS Application Note 101: Hygroscopicity Classification of Pharmaceutical Materials. (Standard protocols for DVS).

-

Newman, A. (2013).[1] Pharmaceutical Cocrystals: A New Strategy to Improve Properties of API. Crystal Growth & Design. (Authoritative text on crystal engineering).

-

Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. (Lattice energy and counter-ion selection logic).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol . It is designed for researchers requiring rigorous structural verification, specifically distinguishing this compound from its precursors (e.g., the Diazinon metabolite) and potential regioisomers.

Executive Summary: The Necessity of NMR for Pyrimidine Derivatives

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for high-throughput screening, it fails to provide definitive structural resolution for This compound due to two critical blind spots:

-

Tautomeric Ambiguity: MS cannot distinguish between the pyrimidin-4-ol (hydroxy) and pyrimidin-4(3H)-one (oxo) tautomers, a distinction that dictates solubility and binding affinity.

-

Regioisomerism: MS fragmentation patterns often cannot distinguish between substitution at the C5 aromatic position versus the C6 methyl position.

1H NMR is the only analytical technique that simultaneously validates the regiochemistry of the piperidine addition and the tautomeric state of the pyrimidine core.

Part 1: Structural Context & Tautomerism

The target compound is a Mannich-type derivative (or alkylated analog) of 2-isopropyl-6-methyl-4-pyrimidinol . In solution, particularly in polar aprotic solvents like DMSO, 4-pyrimidinols exist in a dynamic equilibrium, predominantly favoring the oxo (lactam) form.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the hydroxy and oxo forms, which is central to interpreting the NMR signals (specifically the N-H vs O-H peaks).

Caption: Tautomeric equilibrium of 4-pyrimidinols. In DMSO-d6, the equilibrium shifts strongly to the Oxo form, resulting in a distinct broad singlet >11 ppm.

Part 2: Methodology Comparison

Why choose NMR over other analytical methods?

| Feature | 1H NMR | LC-MS (ESI) | FT-IR |

| Primary Utility | Definitive Structural Elucidation | Molecular Weight & Purity | Functional Group ID |

| Regiochemistry | High (Distinguishes C5-H vs C6-CH2) | Low (Isomers have identical Mass) | Low |

| Tautomer ID | High (Sees NH vs OH protons) | None (Ionization alters state) | Medium (C=O stretch visible) |

| Quantification | Absolute (via Integrals) | Relative (requires standards) | N/A |

Part 3: Experimental Protocol

To ensure reproducibility and minimize solvent effects on chemical shifts, follow this standardized protocol.

Reagents & Equipment

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard. Note: CDCl3 is not recommended due to poor solubility of the polar pyrimidinone core.

-

Sample Mass: 5–10 mg.

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow

-

Preparation: Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-d6. Ensure complete dissolution; sonicate if necessary.

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1D Proton (zg30).

-

Relaxation Delay (D1):

2.0 seconds (critical for accurate integration of the acidic NH proton). -

Scans: 16–64 (depending on concentration).

-

Temperature: 298 K (25°C).

-

-

Processing:

-

Reference the spectrum to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

-

Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

-

Part 4: Spectral Analysis & Assignment

This analysis compares the target compound against its precursor, 2-isopropyl-6-methyl-4-pyrimidinol (Diazinon metabolite), to validate the chemical transformation.

The "Fingerprint" Region (Diagnostic Signals)

1. The "Smoking Gun": C6-Methyl Disappearance

-

Precursor Signal: The starting material (2-isopropyl-6-methyl-4-pyrimidinol) exhibits a sharp singlet at δ 2.19 ppm (3H) corresponding to the C6-Methyl group [1].

-

Target Signal: In this compound, this signal must disappear . It is replaced by a singlet at δ 3.30–3.50 ppm (2H), corresponding to the methylene linker (

). -

Interpretation: If the signal at 2.19 ppm persists, the reaction failed. If a new signal appears but the aromatic proton at C5 disappears, the reaction occurred at the wrong position (C5-substitution).

2. The Aromatic Proton (H-5)

-

Position: C5-H (between the carbonyl and the alkyl group).

-

Shift: δ 6.10–6.30 ppm (Singlet).

-

Interpretation: This proton is a singlet because there are no adjacent protons on the ring. Its presence confirms that the C5 position remains unsubstituted.

3. The Isopropyl Group (C2-Substituent) [1]

-

Methine (CH): Septet at δ 2.80–2.90 ppm (1H,

Hz). -

Methyls (CH3): Doublet at δ 1.20–1.26 ppm (6H,

Hz). -

Note: These signals remain largely unchanged from the precursor, serving as an internal reference for integration.

4. The Piperidine Ring

- -Protons (N-CH2): Broad multiplet/triplet at δ 2.35–2.45 ppm (4H). These are shielded relative to the linker but deshielded relative to the rest of the ring.

- -Protons: Multiplets at δ 1.35–1.55 ppm (6H).

5. The Exchangeable Proton (NH)

-

Shift: δ 11.50–12.50 ppm (Broad Singlet).

-

Interpretation: This highly deshielded signal confirms the oxo-tautomer (pyrimidin-4(3H)-one). In the hydroxy form, this signal would be absent or appear as a sharp OH peak < 10 ppm (rare in DMSO).

Summary Table of Chemical Shifts (DMSO-d6)

| Position | Type | Predicted Shift (δ ppm) | Multiplicity | Integral | Structural Proof |

| NH | Amide | 11.80 – 12.20 | Broad Singlet | 1H | Confirms Oxo-Tautomer |

| H-5 | Aromatic | 6.10 – 6.25 | Singlet | 1H | Confirms C5 is unsubstituted |

| Linker | 3.30 – 3.50 | Singlet | 2H | Critical: Replaces C6-CH3 | |

| iPr-CH | Methine | 2.80 – 2.90 | Septet | 1H | Confirms C2-Isopropyl |

| Pip- | Aliphatic | 2.35 – 2.45 | Multiplet | 4H | Confirms Piperidine presence |

| Pip- | Aliphatic | 1.35 – 1.55 | Multiplet | 6H | Piperidine ring integrity |

| iPr-CH3 | Methyl | 1.20 – 1.25 | Doublet | 6H | C2-Isopropyl |

Part 5: Logic Visualization

The following diagram outlines the logical flow for interpreting the NMR data to confirm the structure.

Caption: Decision tree for structural verification. The disappearance of the precursor methyl group and retention of the aromatic H-5 are the key decision nodes.

References

-

ChemicalBook. (2024). 2-Isopropyl-6-methyl-4-pyrimidinol Spectral Data. Retrieved from

-

National Institutes of Health (NIH) PubChem. (2024). Compound Summary: 2-Isopropyl-6-methyl-4-pyrimidinol.[1][2][3][4][5][6] Retrieved from

-

Royal Society of Chemistry. (2012). 1H NMR data for Pyrimidine Derivatives (Supp. Info). Medicinal Chemistry Communications. Retrieved from

-

BenchChem. (2025). Technical Guide to Tautomerism in Pyrimidinols. Retrieved from

Sources

- 1. 2-Isopropyl-6-methyl-4-pyrimidone | 2814-20-2 | Benchchem [benchchem.com]

- 2. Custom CRM Request Form – Target Analysis [targetanalysis.gr]

- 3. zhishangchemical.com [zhishangchemical.com]

- 4. 2-异丙基-6-甲基-4-嘧啶醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Drugs - Pharmacogenomics Guide | Pharmacogenomics Guide [pharmacogenomicsguide.com]

- 6. scribd.com [scribd.com]

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol

This guide provides a comprehensive, scientifically grounded approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol. We will explore a systematic, Quality by Design (QbD) approach and compare it with a more traditional method development strategy, offering insights into the rationale behind each experimental choice.

Introduction: The Critical Need for Purity Analysis

This compound is a heterocyclic organic compound with potential applications in pharmaceutical development.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy. A robust analytical method is required to separate and quantify the API from process-related impurities and potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and precision.[2]

This guide will detail the development of a stability-indicating HPLC method, one that is capable of separating the API from its degradation products, thus providing a true measure of its stability under various stress conditions.[3]

Understanding the Analyte: Physicochemical Properties

Method Development Strategy: A Tale of Two Approaches

We will compare two distinct strategies for HPLC method development:

-

Traditional (One-Factor-at-a-Time) Approach: This involves sequentially optimizing individual chromatographic parameters.

-

Quality by Design (QbD) Approach: A systematic, risk-based approach that aims to build quality into the method from the outset.[6][7]

Initial Method Screening: The Starting Point

The initial step in both approaches is to screen various columns and mobile phases to find a promising starting point.[8][9]

Experimental Protocol: Initial Method Screening

-

Column Selection:

-

Screen a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) as it is a common starting point for reverse-phase chromatography.[9]

-

Consider a phenyl-hexyl column for alternative selectivity, especially for aromatic compounds.

-

Include a polar-embedded column if the analyte shows poor retention on traditional reversed-phase columns.

-

-

Mobile Phase Selection:

-

Organic Modifier: Screen acetonitrile and methanol. Acetonitrile often provides better peak shape and lower UV cutoff.

-

Aqueous Phase: Start with a buffered mobile phase. Given the basic nature of the analyte, a pH in the acidic to neutral range (e.g., pH 3.0 to 7.0) is a good starting point to ensure the analyte is in its ionized form, promoting good peak shape. A phosphate or acetate buffer is a common choice.[10]

-

-

Detection:

-

Use a photodiode array (PDA) detector to determine the λmax of the analyte for optimal sensitivity. A wavelength above 200 nm is generally preferred to minimize noise.[9]

-

-

Gradient Elution:

-